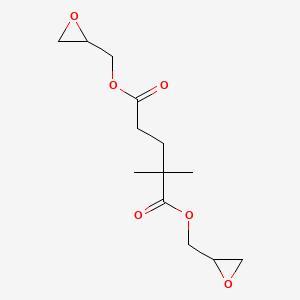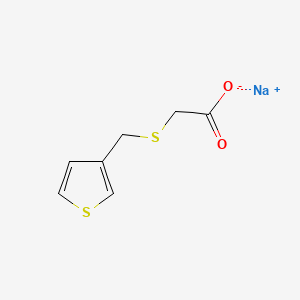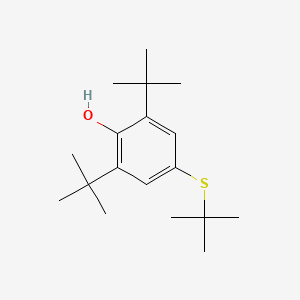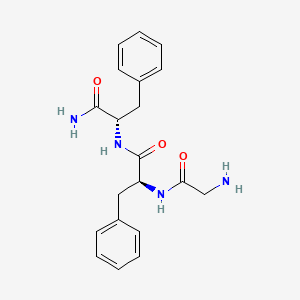
Glycyl-L-phenylalanyl-L-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-phenylalanyl-L-phenylalaninamide is a tripeptide compound composed of glycine, L-phenylalanine, and L-phenylalaninamide. It is a derivative of the naturally occurring amino acids and is known for its role in various biochemical processes. The compound has a molecular formula of C20H23N3O4 and a molecular weight of 369.41 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glycyl-L-phenylalanyl-L-phenylalaninamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin support. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to a solid resin support.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-phenylalanine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for the addition of L-phenylalaninamide.
Cleavage: The completed peptide is cleaved from the resin support and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-phenylalanyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the amide or carboxyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds.
Substitution: Formation of new peptide derivatives.
Aplicaciones Científicas De Investigación
Glycyl-L-phenylalanyl-L-phenylalaninamide has various applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Glycyl-L-phenylalanyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, protein synthesis, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-phenylalanine: A dipeptide composed of glycine and L-phenylalanine.
L-phenylalanyl-L-phenylalanine: A dipeptide composed of two L-phenylalanine residues.
Glycyl-L-alanyl-L-phenylalanine: A tripeptide composed of glycine, L-alanine, and L-phenylalanine.
Uniqueness
Glycyl-L-phenylalanyl-L-phenylalaninamide is unique due to its specific sequence and structure, which confer distinct biochemical properties. Its ability to form stable peptide bonds and interact with various molecular targets makes it valuable for research and industrial applications .
Propiedades
Número CAS |
34367-79-8 |
|---|---|
Fórmula molecular |
C20H24N4O3 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C20H24N4O3/c21-13-18(25)23-17(12-15-9-5-2-6-10-15)20(27)24-16(19(22)26)11-14-7-3-1-4-8-14/h1-10,16-17H,11-13,21H2,(H2,22,26)(H,23,25)(H,24,27)/t16-,17-/m0/s1 |
Clave InChI |
FGCIXAIKBNQNPD-IRXDYDNUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


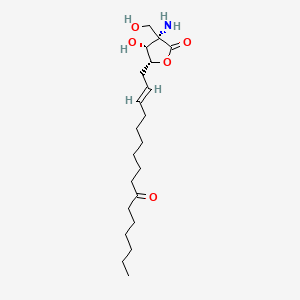

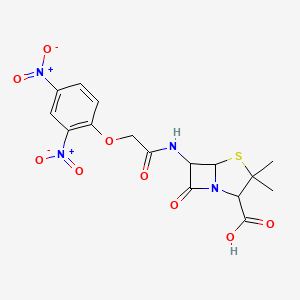


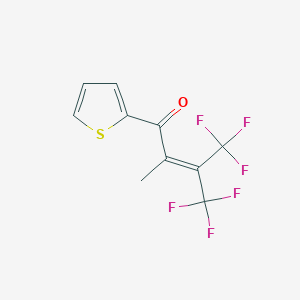

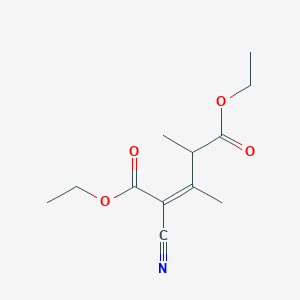
![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)
